(R)-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid
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Overview
Description
“®-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid” is a chemical compound with the CAS Number: 112106-16-8. It has a molecular weight of 216.28 and its linear formula is C11H20O4 . It is a liquid at room temperature .
Synthesis Analysis
One method of synthesizing this compound involves the use of tertiary butyl amine. In this process, tertiary butyl amine (7.2 ml) was slowly added to the solution of ®-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid (15 g) in ethyl acetate (150 ml) at 25-30°C .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H20O4 . Unfortunately, no further details about the molecular structure were found in the search results.Chemical Reactions Analysis
There are several reactions associated with this compound. For instance, it can react with 1-hydroxy-7-aza-benzotriazole, benzotriazol-1-yloxyl-tris- (pyrrolidino)-phosphonium hexafluorophosphate, and N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide at 20℃ for 12 hours .Physical and Chemical Properties Analysis
This compound has a molecular weight of 216.27400 and a predicted density of 1.036±0.06 g/cm3 . Its boiling point is predicted to be 314.5±25.0 °C . It is a liquid at room temperature .Scientific Research Applications
Chemical Synthesis and Molecular Applications
- The derivative (R)-5-Bromo-6-(bromomethyl)-2-(tert-butyl)-2H,4H-1,3-dioxin-4-one, originating from (R)-3-hydroxybutanoic acid, demonstrates potential in chemical substitutions and chain elongations. This process leads to the creation of enantiomerically pure β-hydroxy-acid derivatives, showcasing a method for self-reproduction or alkylation of stereogenic centers in acids with configuration preservation (Noda & Seebach, 1987).
Pharmaceutical and Medicinal Chemistry
- A complex synthesis process of 2(R)-[5(R)-[1(S)-[(tert-butyloxycarbonyl)amino]-3-methylbutyl]-2,2- dimethyl-4(R)-dioxolanyl]-3-methylbutanoic acid has been described, underlining its significance as an intermediate in the preparation of renin inhibitory peptides. This research highlights the role of specific acid derivatives in designing potent inhibitors for critical biological targets (Thaisrivongs et al., 1987).
Magnetic Resonance Imaging (MRI) Applications
- The asymmetric synthesis of the chiral tetraazamacrocycle (R)-tert-Bu4-DOTAGA, an important intermediate for MRI candidates, illustrates the compound's relevance in enhancing medical imaging techniques. The process underscores the compound's role in producing high-purity chemical agents for advanced diagnostic procedures (Levy et al., 2009).
Safety and Hazards
This compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-5-6-8(10(13)14)7-9(12)15-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,14)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXXLDXAXQPOIJ-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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